N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide” is a chemical compound with the formula C20H21N3O5S . It is a type of thienopyridine . The compound has a net charge of 0, an average mass of 415.465, and a monoisotopic mass of 415.12019 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C20H21N3O5S/c1- 11 (24) 23- 6- 5- 13- 14 (9- 21) 20 (29- 17 (13) 10- 23) 22- 19 (25) 12- 7- 15 (26- 2) 18 (28- 4) 16 (8- 12) 27- 3/h7- 8H,5- 6,10H2,1- 4H3, (H,22,25)
. The SMILES string is CC (=O)N1CCC2=C (C1)SC (=C2C#N)NC (=O)C3=CC (=C (C (=C3)OC)OC)OC
. Physical and Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 415.465, and a monoisotopic mass of 415.12019 .Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Research into thienopyridines and related compounds, including derivatives similar to N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide, has led to the development of novel heterocyclic systems. These compounds are of interest due to their unique chemical properties and potential applications in creating new materials and drugs. Studies have demonstrated various synthetic routes and reactions involving thienopyridine derivatives, highlighting their versatility and importance in organic synthesis and medicinal chemistry (Bremner et al., 1988; Klemm et al., 1987).
Structural Analysis and Molecular Design
Structural analyses of thienopyridine derivatives, including X-ray crystallography, provide insights into their molecular configurations, enabling the design of compounds with desired properties for specific applications. Such research supports the development of new synthetic methodologies and the exploration of these compounds' chemical reactivity and interaction mechanisms (Klemm et al., 1984).
Applications in Medicinal Chemistry
Although the specific compound this compound might not be directly mentioned in available literature, related thienopyridine derivatives have been investigated for their biological activities. These compounds serve as key intermediates in synthesizing various biologically active molecules, demonstrating potential antimicrobial, antitumor, and insecticidal activities. Such studies underscore the significance of thienopyridine derivatives in discovering new therapeutic agents (Mohareb et al., 2014; Bakhite et al., 2014).
Mechanism of Action
Mode of Action
Similar compounds have been found to interact with the atp-binding site of their targets .
Biochemical Pathways
It’s known that similar compounds can cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle .
Result of Action
Similar compounds have been found to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-11(23)22-8-7-12-14(9-20)19(27-16(12)10-22)21-18(24)13-5-4-6-15(25-2)17(13)26-3/h4-6H,7-8,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREOTELKWFYGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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